

# An In-depth Technical Guide to the Physicochemical Properties of 4-Monochlorobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Chlorobiphenyl	
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# Introduction

4-Monochlorobiphenyl, also known as PCB 3, is a member of the polychlorinated biphenyl (PCB) congeners.[1][2] PCBs are a class of synthetic organic compounds that were widely used in various industrial applications due to their chemical stability, including as dielectric fluids in transformers and capacitors.[3][4] Although their production was banned in many countries due to their persistence in the environment and adverse health effects, understanding the physicochemical properties of individual congeners like 4-monochlorobiphenyl remains crucial for environmental fate modeling, toxicological studies, and the development of remediation strategies.[1][5] This guide provides a comprehensive overview of the core physicochemical properties of 4-monochlorobiphenyl, detailed experimental methodologies, and a visualization of a key experimental workflow.

# **Core Physicochemical Properties**

The physicochemical properties of 4-monochlorobiphenyl dictate its behavior in various environmental and biological systems. These properties influence its solubility, volatility, and tendency to bioaccumulate.

# **Data Presentation**



The following table summarizes the key quantitative physicochemical data for 4-monochlorobiphenyl.

Property	Value	Units	Reference(s)
Molecular Formula	C12H9Cl	[1]	
Molecular Weight	188.65	g/mol	[1]
Physical Description	Colorless crystals or shiny off-white flakes	[1]	
Melting Point	77.7	°C	[1]
Boiling Point	291.1	°C	[1]
Water Solubility	< 1	mg/mL at 22.2 °C	[1]
Octanol-Water Partition Coefficient (log K <sub>0</sub> w)	4.6	[1]	
Vapor Pressure	1 mmHg at 96.4 °C; 10 mmHg at 146 °C; 760 mmHg at 292.9 °C	[1]	

# **Experimental Protocols**

Detailed experimental protocols for the determination of the physicochemical properties of specific PCB congeners are often found in specialized literature. The following sections describe generalized, widely accepted methodologies for determining the key properties of compounds like 4-monochlorobiphenyl.

# **Determination of Melting Point**

The melting point of a crystalline solid like 4-monochlorobiphenyl can be determined using the capillary melting point method.

Methodology:



- A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube.
- The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.
- The temperature is raised slowly and steadily.
- The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point.

# **Determination of Boiling Point**

The boiling point of a liquid at atmospheric pressure can be determined using a distillation apparatus. For a high-boiling-point solid like 4-monochlorobiphenyl, a specialized apparatus for micro-boiling point determination might be employed.

Methodology (Distillation):

- The compound is placed in a distillation flask.
- The flask is heated, and the vapor rises into a condenser.
- The temperature at which the vapor and liquid are in equilibrium, and the liquid is boiling, is recorded as the boiling point. This is typically measured at the vapor-condensate interface.

# **Determination of Water Solubility**

The shake-flask method is a common technique for determining the water solubility of sparingly soluble substances.

#### Methodology:

- An excess amount of the solid 4-monochlorobiphenyl is added to a flask containing purified water.
- The flask is sealed and agitated (shaken) at a constant temperature for an extended period to ensure that equilibrium is reached.



- The solution is then filtered or centrifuged to remove the undissolved solid.
- The concentration of 4-monochlorobiphenyl in the aqueous phase is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

# Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient ( $K_0$ w) is a measure of a chemical's lipophilicity and is a critical parameter for assessing its environmental fate and bioaccumulation potential.[6] The shake-flask method is a standard procedure for its determination.

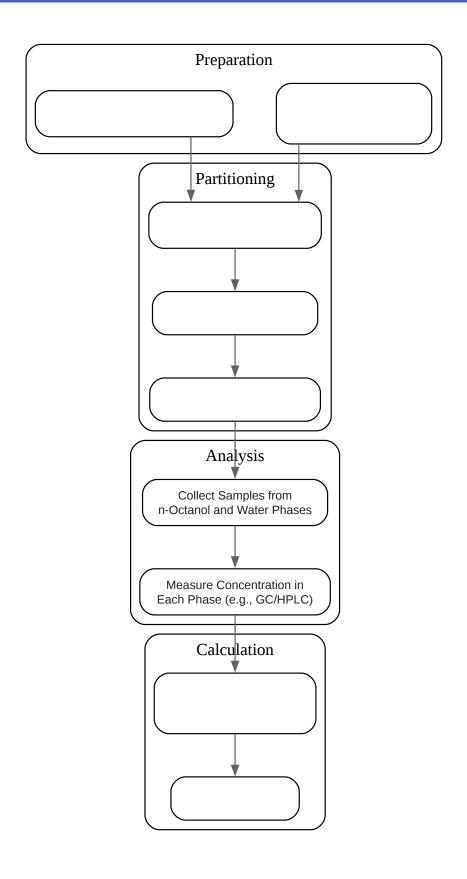
#### Methodology:

- A known amount of 4-monochlorobiphenyl is dissolved in either n-octanol or water.
- Equal volumes of n-octanol and water are placed in a separatory funnel.
- The solution of 4-monochlorobiphenyl is added to the funnel.
- The funnel is shaken vigorously to allow for partitioning of the compound between the two
  phases and then allowed to stand for the phases to separate.
- The concentration of 4-monochlorobiphenyl in both the n-octanol and water phases is measured using a suitable analytical method (e.g., GC or HPLC).
- The K₀w is calculated as the ratio of the concentration in the octanol phase to the concentration in the water phase. The logarithm of this value is reported as log K₀w.

# **Visualization**

The following diagram illustrates the general experimental workflow for determining the octanol-water partition coefficient (K<sub>0</sub>w) using the shake-flask method.





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-Monochlorobiphenyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017849#physicochemical-properties-of-4-monochlorobiphenyl]

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